4-nitro-N-(trifluoromethyl)aniline
Description
4-Nitro-N-(trifluoromethyl)aniline (C₇H₅F₃N₂O₂; molecular weight: 206.12 g/mol) is a fluorinated aromatic amine characterized by a nitro (-NO₂) group at the para position and a trifluoromethyl (-CF₃) group attached to the aniline nitrogen . This compound has garnered attention in pharmaceutical research due to its role as a nitric oxide (NO) photo-donor in hybrid anticancer agents. Its free NH₂ group allows further chemical modifications, enhancing its utility in drug design .
Properties
Molecular Formula |
C7H5F3N2O2 |
|---|---|
Molecular Weight |
206.12 g/mol |
IUPAC Name |
4-nitro-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C7H5F3N2O2/c8-7(9,10)11-5-1-3-6(4-2-5)12(13)14/h1-4,11H |
InChI Key |
ACXFYBUIPDQXKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Acetyl Protection and Nitration Route
A well-documented and industrially relevant method involves three main steps:
Acetylation of m-(trifluoromethyl)aniline
- React m-(trifluoromethyl)aniline with acetyl chloride in an aprotic solvent such as toluene, hexanaphthene, or chlorobenzene.
- Reaction temperature is maintained between 35 °C and 60 °C, optimally 50 °C to 55 °C.
- This yields m-trifluoromethyl acetanilide, which protects the amino group during nitration.
Nitration of m-trifluoromethyl acetanilide
- Nitration is carried out using concentrated nitric acid as the nitrating agent.
- The reaction temperature ranges from 35 °C to 80 °C, with an optimal range of 60 °C to 65 °C.
- This step produces 4-nitro-3-trifluoromethyl acetanilide.
Deprotection (Removal of Acetyl Group)
- The acetyl protecting group is removed by treatment with potassium carbonate in an ethanolic solution.
- The reaction is conducted under heating conditions between 30 °C and 90 °C, optimally 60 °C to 80 °C.
- This yields the target compound 4-nitro-3-trifluoromethylaniline.
- High reaction yield (up to 83% in nitration step, 81% in deprotection step).
- Reduced generation of waste products.
- Easier control of reaction parameters and fewer positional isomer impurities.
- Simple purification procedures.
Example Data from Industrial Embodiments:
| Step | Conditions | Yield (%) | Melting Point (°C) | Notes |
|---|---|---|---|---|
| Acetylation | m-(trifluoromethyl)aniline + acetyl chloride in toluene, 50-55 °C | Not specified | Not specified | Formation of m-trifluoromethyl acetanilide |
| Nitration | Concentrated HNO3, 60 °C | 83 | 108-109 | 4-nitro-3-trifluoromethyl acetanilide |
| Deprotection | K2CO3 in ethanol, 70 °C, 10 hours | 81 | Not specified | 4-nitro-3-trifluoromethylaniline |
Metallaphotoredox Catalysis for Modular Synthesis
A novel, cutting-edge approach involves metallaphotoredox catalysis for the synthesis of N-trifluoroalkyl anilines, including derivatives of 4-nitro-N-(trifluoromethyl)aniline. This method uses:
- Nitroarenes (such as 4-nitroanisole as a model substrate).
- 3,3,3-Trifluoropropene as the trifluoromethyl source.
- Tertiary alkylamines and carboxylic acids.
- Catalysis by iridium and nickel complexes under visible light irradiation.
- Enables multicomponent coupling to build complex N-trifluoroalkyl anilines.
- High chemo- and regioselectivity with minimal side products.
- Broad substrate scope including para-, meta-, ortho-substituted nitroarenes and multi-substituted derivatives.
- Radical intermediates are involved, confirmed by trapping experiments.
While this method is more complex and suited to advanced synthetic applications, it offers a modular and versatile route to trifluoromethylated anilines with potential pharmaceutical applications.
Thiazolium Salt Catalyzed Synthesis
An alternative synthetic route involves the use of thiazolium salt catalysts:
- Reaction of 1-azido-4-nitrobenzene with tert-butanol in degassed tetrahydrofuran under argon atmosphere.
- Addition of sodium tert-butoxide initiates the reaction.
- Work-up involves extraction and purification steps.
This method is less common but offers a route for selective synthesis under mild conditions.
General Synthetic Routes Overview
According to ChemicalBook, multiple synthetic routes (up to 10) exist for 4-nitro-3-trifluoromethyl aniline, with the most common involving nitration of 3-(trifluoromethyl)acetanilide followed by deprotection. Key characterization data include:
- Molecular formula: C7H5F3N2O2
- Molecular weight: 206.12 g/mol
- Melting point: 90-93 °C (literature value 92-93 °C)
- IR and NMR spectral data confirming structure.
Comparative Summary Table of Preparation Methods
| Method | Key Reagents & Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Acetyl Protection + Nitration | m-(trifluoromethyl)aniline + acetyl chloride (50-55 °C), nitration with HNO3 (60-65 °C), deprotection with K2CO3 in ethanol (70 °C) | Up to 83% (nitration), 81% (deprotection) | High yield, easy control, low impurities | Requires multiple steps, use of strong acids |
| Metallaphotoredox Catalysis | Nitroarenes, 3,3,3-trifluoropropene, Ni/Ir catalysts, visible light | ~76% (model compound) | Modular, broad substrate scope, selective | Complex setup, specialized catalysts needed |
| Thiazolium Salt Catalysis | 1-azido-4-nitrobenzene, t-BuOH, NaOt-Bu, THF | Not specified | Mild conditions, selective | Less common, limited data |
Chemical Reactions Analysis
Types of Reactions
4-Nitro-N-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-amino-N-(trifluoromethyl)aniline .
Scientific Research Applications
4-Nitro-N-(trifluoromethyl)aniline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-nitro-N-(trifluoromethyl)aniline involves its interaction with specific molecular targets. In the case of its use in pharmaceuticals, the compound acts as an intermediate in the synthesis of drugs that target androgen receptors, thereby inhibiting the action of male hormones in the treatment of prostate cancer .
Comparison with Similar Compounds
Halogenation vs. Trifluoromethylation
- Halogenated Derivatives: 4-Chloro- and 4-bromo-aniline carbamates exhibit cholinesterase inhibition (IC₅₀ < 50 µM), comparable to 4-CF₃ analogs.
Alkyl/Aryl Substituents on Aniline Nitrogen
- N-Alkyl Derivatives : 4-Nitro-N-adamantylaniline (3i) and 4-nitro-N-phenethyl analogs (3j–l) show moderate to high synthetic yields (55–72%). Bulky substituents (e.g., adamantyl) may hinder reactivity but enhance lipophilicity .
- Piperazine-Modified Analogs : 4-((4-Methylpiperazin-1-yl)methyl)-3-CF₃-aniline (C₁₃H₁₈F₃N₃) is a key intermediate in kinase inhibitors, highlighting the role of nitrogen-containing groups in drug targeting .
Physicochemical Properties
Enzyme Inhibition
- Cholinesterase Inhibition: 4-CF₃ aniline carbamates inhibit butyrylcholinesterase (BChE) with IC₅₀ values as low as 1.97 µM (compound 4c). Activity is retained in non-halogenated analogs, indicating flexibility in substituent design .
- Anticancer Activity: Hybrids of 4-nitro-3-CF₃-aniline demonstrate dual functionality—NO release and conjugation to nucleosides—enhancing cytotoxicity in cancer cells .
Nitric Oxide Release Mechanism
The nitro group in 4-nitro-3-CF₃-aniline facilitates light-triggered NO release without generating toxic byproducts, a unique advantage over other NO donors like S-nitrosothiols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
